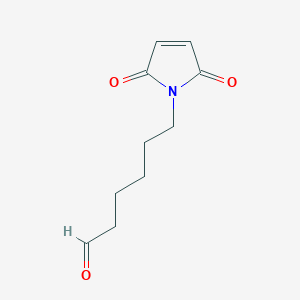

6-Maleimido-1-hexanal

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(2,5-dioxopyrrol-1-yl)hexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c12-8-4-2-1-3-7-11-9(13)5-6-10(11)14/h5-6,8H,1-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWIGHFZUSGHZEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80624864 | |

| Record name | 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076198-37-2 | |

| Record name | 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Architect’s Guide to Bioconjugation: Thiol-Reactive and Amine-Reactive Crosslinkers

Executive Summary

In the precise world of drug development and proteomics, the "glue" holding therapeutic payloads to delivery vectors is as critical as the payload itself. This guide moves beyond basic product descriptions to analyze the causality of crosslinking chemistry. We focus on the two most dominant functional targets—primary amines (-NH₂) and sulfhydryls (-SH)—and the heterobifunctional strategies that bridge them.

Part 1: The Chemistry of Amine-Reactive Crosslinkers

Primary amines are the most abundant functional groups on protein surfaces, primarily found on Lysine (ε-amine) residues and the N-terminus (α-amine) . Their ubiquity makes them the default target for conjugation, but this abundance also creates a risk of random, uncontrollable crosslinking if not managed correctly.

The NHS Ester Mechanism

N-Hydroxysuccinimide (NHS) esters are the gold standard for amine targeting.

-

Mechanism: The reaction is a nucleophilic acyl substitution . The unprotonated amine attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. This collapses to release NHS (the leaving group) and forms a stable amide bond.[1][2]

-

The Hydrolysis Competition: Water is also a nucleophile. In aqueous solutions, hydrolysis of the NHS ester competes with the aminolysis reaction.[1][2]

pH Dependence and Specificity

-

Lysine (pKa ~10.5): To be nucleophilic, the amine must be deprotonated. However, at physiological pH (7.4), most lysines are protonated (-NH₃⁺).[3] We rely on the small fraction of unprotonated amines to drive the reaction.

-

N-Terminus (pKa ~9): Being more acidic, the N-terminus is more nucleophilic at neutral pH.[3]

-

Operational Window: The reaction is generally run at pH 7.2 – 8.5 .

Water Solubility: NHS vs. Sulfo-NHS

Standard NHS esters are hydrophobic and must be dissolved in organic solvents (DMSO/DMF).[2][3] Sulfo-NHS esters contain a charged sulfonate group, making them water-soluble and membrane-impermeable.[3]

-

Selection Rule: Use Sulfo-NHS for cell-surface labeling (it cannot penetrate the membrane) or to avoid using organic solvents that might denature sensitive proteins.[3]

Part 2: The Chemistry of Thiol-Reactive Crosslinkers

Free sulfhydryls (thiols) are rare compared to amines, often present only in reduced Cysteine residues. This scarcity allows for site-specific conjugation , a critical requirement for Antibody-Drug Conjugates (ADCs) to ensure a defined Drug-to-Antibody Ratio (DAR).[3]

The Maleimide Mechanism

Maleimides react with thiols via a Michael addition reaction to form a stable thioether bond.

-

Specificity Window: The reaction is highly specific for thiols at pH 6.5 – 7.5 .

-

The Danger Zone: At pH > 7.5 , primary amines become significant competitors, reacting with the maleimide and destroying site specificity [2].

-

Hydrolysis: The maleimide ring can undergo ring-opening hydrolysis to form maleamic acid, which is unreactive toward thiols. This degradation is accelerated at higher pH.[3]

Creating Thiols: Traut’s Reagent

If your target protein lacks free cysteines (e.g., they are all tied up in disulfide bridges), you must engineer them.[3]

-

Action: Reacts with primary amines (Lysine) to introduce a sulfhydryl group.[3]

-

Causality: This converts an amine-targeting landscape into a thiol-targeting one, preserving the positive charge of the original lysine while adding a reactive handle [3].

Part 3: Visualization of Chemical Mechanisms

The following diagram illustrates the competing pathways and specificities of these chemistries.

Figure 1: Reaction pathways for NHS Esters and Maleimides, highlighting the critical role of pH in determining specificity vs. hydrolysis.

Part 4: Heterobifunctional Strategies (The Bridge)

Homobifunctional crosslinkers (e.g., NHS-PEG-NHS) often result in polymerization (clumping) because they link any amine to any amine.[3] Heterobifunctional crosslinkers (e.g., SMCC) solve this by having an amine-reactive group on one end and a thiol-reactive group on the other.[3][7][][9]

Comparison of Common Reagents

| Reagent | Reactive Groups | Spacer Arm (Å) | Solubility | Application |

| SMCC | NHS Ester / Maleimide | 8.3 | Water-Insoluble | Standard for ADCs; highly stable cyclohexane spacer.[3] |

| Sulfo-SMCC | Sulfo-NHS / Maleimide | 8.3 | Water-Soluble | Cell-surface conjugation; sensitive proteins.[3][7] |

| SPDP | NHS Ester / Pyridyldithiol | 6.8 | Water-Insoluble | Cleavable (disulfide); allows release of payload.[3] |

| GMBS | NHS Ester / Maleimide | 7.3 | Water-Insoluble | Less stable than SMCC (lacks cyclohexane ring).[3] |

Part 5: Protocol – Optimized Two-Step Directional Conjugation

This protocol describes the conjugation of an antibody (Amine) to an enzyme/drug (Thiol) using SMCC .[7][9] This "Two-Step" method prevents polymerization.[3]

Phase 1: Activation of the Antibody (Amine Reaction)

-

Preparation: Dissolve Antibody (IgG) at 1-5 mg/mL in PBS-EDTA (pH 7.2) .

-

Why pH 7.2? It is high enough to activate amines but low enough to minimize NHS hydrolysis.[3]

-

Why EDTA? Chelates metals that catalyze oxidation of thiols later in the process.

-

-

Solvation: Dissolve SMCC in dry DMSO (or use Sulfo-SMCC in water).[3]

-

Reaction: Add SMCC to IgG at a 10-20 fold molar excess . Incubate for 30-60 minutes at Room Temperature (RT).

-

Purification (Critical): Remove excess unreacted SMCC using a Desalting Column (e.g., Zeba Spin, Sephadex G-25).[3]

-

Why? If you skip this, free SMCC will react with the thiols in Phase 2, capping them and preventing conjugation.

-

Phase 2: Conjugation (Thiol Reaction)[3]

-

Thiol Prep: Ensure your payload (Enzyme/Drug) has free reduced thiols.[3] If oxidized, treat with TCEP or DTT, then desalt to remove the reducing agent.

-

Mixing: Mix the Maleimide-activated IgG (from Phase 1) with the Thiol-payload.

-

Ratio: Typically 1:1 to 1:3 molar ratio (IgG:Payload).[3]

-

-

Incubation: Incubate 2 hours at RT or overnight at 4°C.

-

Buffer: Maintain pH 6.5 – 7.5 .[3]

-

-

Final Purification: Use Size Exclusion Chromatography (SEC) to separate the Conjugate from free payload.[3]

Workflow Diagram

Figure 2: The Two-Step Directional Conjugation workflow prevents self-polymerization and ensures high yield.[3]

Part 6: Troubleshooting & Optimization

| Symptom | Probable Cause | Corrective Action |

| Precipitation | Hydrophobic Payload | Use a PEGylated crosslinker (e.g., SM(PEG)4) to increase solubility.[3] Add <10% DMSO.[3] |

| No Conjugation | Hydrolysis of NHS | Ensure SMCC was stored dry/frozen. Do not store aqueous NHS solutions.[3] |

| No Conjugation | Oxidized Thiols | Verify free thiols using Ellman’s Reagent . Reduce with TCEP if necessary.[3] |

| Aggregation | Over-crosslinking | Reduce the molar excess of SMCC in Phase 1. High DAR (Drug-Antibody Ratio) can cause instability.[3][10] |

| Low Yield | pH Mismatch | Check pH carefully. NHS needs >7.0; Maleimide needs <7.5 for specificity.[3] |

References

-

Fontaine, S. D., et al. Hydrolytic stability of maleimide-conjugated peptides.[3] Bioconjugate Chemistry (2015).[3] [Link][3]

Sources

- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 3. 2-Iminothiolane - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. nbinno.com [nbinno.com]

- 9. interchim.fr [interchim.fr]

- 10. pdf.benchchem.com [pdf.benchchem.com]

A-Z Guide to the Synthesis of 6-Maleimido-1-hexanal: A Bifunctional Crosslinker for Advanced Bioconjugation

Abstract

This comprehensive technical guide details the robust synthesis of 6-Maleimido-1-hexanal, a heterobifunctional crosslinking agent of significant interest in drug development, proteomics, and materials science. This molecule features a terminal maleimide group for selective conjugation to thiol moieties and an aldehyde for reaction with amines or hydrazides. We will explore a validated multi-step synthetic pathway, beginning from the readily available precursor, 6-amino-1-hexanol. Each stage of the synthesis—oxidation, maleimide formation, and final purification—is meticulously explained, emphasizing the chemical principles and critical parameters that ensure high yield and purity. This document serves as a practical manual for researchers and scientists, providing not only step-by-step protocols but also the underlying rationale for methodological choices, ensuring both reproducibility and a deeper understanding of the organic chemistry involved.

Introduction: The Strategic Importance of 6-Maleimido-1-hexanal

In the landscape of bioconjugation chemistry, heterobifunctional crosslinkers are indispensable tools for covalently linking different biomolecules. 6-Maleimido-1-hexanal emerges as a particularly versatile reagent due to its distinct terminal functionalities.

-

The Maleimide Group: This moiety exhibits high reactivity and specificity towards sulfhydryl (thiol) groups, typically found in cysteine residues of proteins and peptides, under mild pH conditions (pH 6.5-7.5). This selective reaction forms a stable thioether bond, making it a cornerstone of antibody-drug conjugate (ADC) development and protein labeling.[1]

-

The Aldehyde Group: The aldehyde functionality provides a reactive handle for covalent bond formation with primary amines (e.g., lysine residues) via reductive amination or with hydrazide-modified molecules to form stable hydrazone linkages.

The six-carbon aliphatic spacer arm minimizes steric hindrance between the conjugated molecules, a critical factor for preserving the biological activity and structural integrity of the final conjugate.[2] This guide provides the chemical blueprint to construct this valuable molecular tool.

Overall Synthetic Strategy

The synthesis of 6-Maleimido-1-hexanal is most efficiently approached via a three-stage process starting from 6-amino-1-hexanol. This precursor is strategically chosen as it already contains the C6 backbone and the requisite amino and hydroxyl functional groups.[3][4]

The overall workflow can be summarized as follows:

-

Maleimide Moiety Formation: The primary amine of 6-amino-1-hexanol is reacted with maleic anhydride to form an intermediate maleamic acid, which is subsequently cyclized to yield the stable 6-maleimido-1-hexanol.

-

Selective Oxidation: The terminal primary alcohol of 6-maleimido-1-hexanol is then carefully oxidized to the corresponding aldehyde. This step requires a mild oxidizing agent to prevent over-oxidation to a carboxylic acid.[5][6]

-

Purification and Characterization: The final product is purified using column chromatography and its identity and purity are confirmed by standard analytical techniques such as NMR and mass spectrometry.

Diagram 1: High-level workflow for the synthesis of 6-Maleimido-1-hexanal.

Detailed Experimental Protocols

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Supplier Notes |

| 6-Amino-1-hexanol | C₆H₁₅NO | 117.19 | Purity >97% |

| Maleic Anhydride | C₄H₂O₃ | 98.06 | Purity >99% |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | Anhydrous |

| Sodium Acetate (NaOAc) | C₂H₃NaO₂ | 82.03 | Anhydrous |

| Pyridinium chlorochromate (PCC) | C₅H₆ClCrNO₃ | 215.56 | Mild Oxidizing Agent |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ACS Grade |

| Hexanes | C₆H₁₄ | - | ACS Grade |

| Silica Gel | SiO₂ | 60.08 | 230-400 mesh |

Step 1: Synthesis of 6-Maleimido-1-hexanol

This two-part step first involves the formation of a maleamic acid intermediate, followed by a dehydration-induced ring closure to form the maleimide.

Causality and Expertise: The initial reaction between the amine and maleic anhydride is a rapid nucleophilic acyl substitution. The subsequent cyclization is the more challenging step.[7] Using a combination of acetic anhydride and sodium acetate provides an effective dehydrating environment to drive the reaction towards the desired imide product. This method is well-established for forming aliphatic maleimides, which can be difficult to synthesize due to the electronics of the alkyl chain.[7]

Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 6-amino-1-hexanol (1 eq.) in a suitable solvent like glacial acetic acid.

-

Add maleic anhydride (1 eq.) portion-wise to the solution while stirring at room temperature. An exothermic reaction will occur, forming the maleamic acid intermediate. Stir for 1-2 hours.

-

To the mixture, add sodium acetate (0.5 eq.) and acetic anhydride (1.5 eq.).

-

Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the acetic acid under reduced pressure.

-

The resulting residue is then taken up in ethyl acetate and washed sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude 6-maleimido-1-hexanol, which can be purified by silica gel chromatography.

Step 2: Oxidation to 6-Maleimido-1-hexanal

Causality and Expertise: The choice of oxidizing agent is critical. Strong oxidants like potassium permanganate or chromic acid would lead to the formation of the corresponding carboxylic acid, 6-maleimidohexanoic acid.[8][9] Therefore, a mild and selective reagent is required. Pyridinium chlorochromate (PCC) is an excellent choice as it reliably oxidizes primary alcohols to aldehydes with minimal over-oxidation.[9][10] The reaction is typically performed in an anhydrous solvent like dichloromethane (DCM) to prevent the formation of gem-diols which could be further oxidized.

Protocol:

-

Set up a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Dissolve the purified 6-maleimido-1-hexanol (1 eq.) in anhydrous DCM.

-

Add pyridinium chlorochromate (PCC) (1.5 eq.) to the solution in one portion. The mixture will turn into a dark brown slurry.

-

Stir the reaction vigorously at room temperature for 2-4 hours. Monitor the disappearance of the starting material by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel or celite to filter out the chromium byproducts.

-

Wash the filter cake thoroughly with additional diethyl ether.

-

Combine the filtrates and concentrate under reduced pressure to obtain the crude 6-Maleimido-1-hexanal.

Diagram 2: Simplified mechanism of alcohol oxidation using PCC.

Purification and Characterization (Self-Validation)

For the protocol to be trustworthy, the final product must be rigorously purified and characterized.

Purification

The crude 6-Maleimido-1-hexanal is best purified by flash column chromatography on silica gel.

-

Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 40% EtOAc) is typically effective.

-

Monitoring: Fractions should be collected and analyzed by TLC.

-

Product: Combine the pure fractions and remove the solvent under reduced pressure to yield 6-Maleimido-1-hexanal as a clear oil or a low-melting solid.

Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance): This is the primary method for structural confirmation. The spectrum should show a characteristic singlet for the maleimide protons around δ 6.7 ppm and a triplet for the aldehyde proton (CHO) around δ 9.7 ppm. The aliphatic chain protons will appear as multiplets between δ 1.3 and 3.5 ppm.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should be used to confirm the molecular weight of the product (C₁₀H₁₃NO₃, MW: 195.21 g/mol ). The spectrum should show a prominent peak corresponding to [M+H]⁺ at m/z 196.2.

-

Purity: Purity should be assessed by HPLC, aiming for >95% for most applications.

Storage and Handling

6-Maleimido-1-hexanal should be stored under an inert atmosphere at -20°C to prevent degradation.[11] The maleimide ring is susceptible to hydrolysis, especially at pH values above 7.5, and the aldehyde can undergo oxidation if exposed to air over long periods.

Conclusion

The synthetic route detailed in this guide, starting from 6-amino-1-hexanol, represents a reliable and scalable method for producing high-purity 6-Maleimido-1-hexanal. By understanding the chemical principles behind each step—from the crucial cyclization to form the maleimide to the selective oxidation of the alcohol—researchers can confidently synthesize this powerful heterobifunctional crosslinker. The ability to produce this reagent in-house provides drug development professionals and scientists with greater control over their conjugation strategies, paving the way for novel therapeutics and advanced biomaterials.

References

-

ResearchGate. (2019). Is there any method to synthesis 6-Maleimidocaproic acid from Maleic anhydride and 6-Aminocaproic acid? [Online forum post]. Available at: [Link]

-

PubChem. (n.d.). 6-Amino-1-hexanol. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Preparation of Aldehydes and Ketones. Retrieved from [Link]

-

Chemguide. (n.d.). Oxidising alcohols to make aldehydes and ketones. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Oxidation of Alcohols to Aldehydes and Ketones. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for Functional 2-methylene-1,3-dioxepane copolymer. Retrieved from [Link]

- Google Patents. (2008). US20080262191A1 - Methods for the preparation of imides, maleimides and maleimide-terminated polyimide compounds.

-

AdooQ Bioscience. (n.d.). 6-Maleimido-1-hexanol. Retrieved from [Link]

-

ACS Publications. (2017). Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugates and tri-scFvs. Bioconjugate Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Retrieved from [Link]

-

YouTube. (2023). Oxidation of Alcohols. The Organic Chemistry Tutor. Retrieved from [Link]

Sources

- 1. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. biosynth.com [biosynth.com]

- 4. 6-Amino-1-hexanol | C6H15NO | CID 19960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. US20080262191A1 - Methods for the preparation of imides, maleimides and maleimide-terminated polyimide compounds - Google Patents [patents.google.com]

- 8. 6-Maleimidohexanoic acid 6-Maleimidocaproic acid [sigmaaldrich.com]

- 9. Oxidation of Alcohols to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 10. youtube.com [youtube.com]

- 11. adooq.com [adooq.com]

An In-Depth Technical Guide to 6-Maleimido-1-hexanal: A Bifunctional Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug development and biological research, the precise chemical modification of biomolecules is a cornerstone of innovation. Bifunctional linkers, molecules possessing two distinct reactive moieties, are instrumental in this field, enabling the construction of complex biomolecular architectures such as antibody-drug conjugates (ADCs), PROTACs, and fluorescently labeled proteins. This guide provides a comprehensive technical overview of 6-Maleimido-1-hexanal, a heterobifunctional linker featuring a maleimide group for selective reaction with thiols and an aldehyde group for targeting primary amines.

This document will delve into the chemical properties, reaction mechanisms, and practical applications of 6-Maleimido-1-hexanal, offering field-proven insights and detailed experimental protocols to empower researchers in their bioconjugation endeavors.

Physicochemical Properties of 6-Maleimido-1-hexanal

A clear understanding of the fundamental properties of a chemical reagent is paramount for its effective application. The key physicochemical data for 6-Maleimido-1-hexanal are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1076198-37-2 | [1][2] |

| Molecular Weight | 195.22 g/mol | [1][2] |

| Molecular Formula | C₁₀H₁₃NO₃ | [1] |

| Appearance | Light yellow oil | [1] |

| Synonyms | 2,5-Dihydro-2,5-dioxo-1H-pyrrole-1-hexanal | [1] |

Core Reactivity: A Tale of Two Functional Groups

The utility of 6-Maleimido-1-hexanal lies in the orthogonal reactivity of its two functional groups: the maleimide and the aldehyde. This allows for a two-step, controlled conjugation process, a critical advantage in the synthesis of well-defined bioconjugates.

The Maleimide Moiety: Selective Thiol Conjugation

The maleimide group is renowned for its high selectivity towards sulfhydryl (thiol) groups, primarily found in cysteine residues of proteins. The reaction proceeds via a Michael addition, forming a stable thioether bond.[3]

Caption: Reaction of a protein thiol with 6-Maleimido-1-hexanal.

This reaction is highly efficient and proceeds under mild, near-neutral pH conditions (pH 6.5-7.5), which is crucial for maintaining the structural integrity and biological activity of proteins.[4] At this pH range, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high chemoselectivity.[4]

The Aldehyde Moiety: Targeting Primary Amines

The aldehyde group provides a second, orthogonal handle for conjugation, reacting with primary amines, such as the ε-amino group of lysine residues or the N-terminus of a protein, to form a Schiff base (an imine).[5]

Caption: Formation of a Schiff base from an aldehyde and a primary amine.

The formation of a Schiff base is a reversible reaction and is catalyzed by acid. The rate of formation is generally greatest around pH 5.[5] While the resulting imine bond can be stable under certain conditions, it is susceptible to hydrolysis, especially at acidic pH.[6] For applications requiring long-term stability, the Schiff base can be reduced to a more stable secondary amine linkage using a mild reducing agent like sodium cyanoborohydride (NaCNBH₃).[]

Experimental Workflow: A Step-by-Step Guide to Sequential Bioconjugation

The orthogonal reactivity of 6-Maleimido-1-hexanal allows for a sequential conjugation strategy. This is particularly advantageous when creating complex conjugates, such as an antibody-drug conjugate where the drug is attached via the maleimide and a second molecule (e.g., a PEG chain for improved pharmacokinetics) is attached via the aldehyde.

Caption: A generalized workflow for sequential bioconjugation.

Part 1: Thiol-Maleimide Conjugation

Objective: To selectively conjugate the maleimide moiety of 6-Maleimido-1-hexanal to a thiol-containing biomolecule (e.g., a protein with free cysteine residues).

Materials:

-

Thiol-containing protein (e.g., antibody)

-

6-Maleimido-1-hexanal

-

Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.0-7.5, degassed.[4]

-

Anhydrous DMSO or DMF

-

(Optional) Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)

-

Quenching reagent: L-cysteine or N-acetylcysteine[8]

-

Purification system: Size-exclusion chromatography (SEC) or tangential flow filtration (TFF)[8]

Protocol:

-

Protein Preparation:

-

Dissolve the protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.[1]

-

If necessary, reduce disulfide bonds to generate free thiols by adding a 10-fold molar excess of TCEP and incubating for 30-60 minutes at room temperature.[1][9] TCEP is often preferred over DTT as it does not need to be removed prior to the maleimide reaction.

-

-

Linker Preparation:

-

Prepare a stock solution of 6-Maleimido-1-hexanal (e.g., 10 mM) in anhydrous DMSO or DMF.[2]

-

-

Conjugation Reaction:

-

Quenching:

-

Add a small molar excess of a quenching reagent (e.g., L-cysteine) to react with any unreacted maleimide groups.[8] Incubate for 15-30 minutes.

-

-

Purification:

-

Remove excess linker and quenching reagent by SEC or TFF, exchanging the buffer to one suitable for the next step or for storage.

-

Part 2: Schiff Base Formation and (Optional) Reduction

Objective: To conjugate the aldehyde moiety of the protein-linker intermediate with a primary amine-containing molecule.

Materials:

-

Purified aldehyde-functionalized protein conjugate

-

Amine-containing molecule

-

Reaction Buffer: A buffer with a pH around 5 is optimal for Schiff base formation.[5] However, to maintain protein stability, a compromise may be necessary. Aniline can be used as a catalyst.[12]

-

(Optional) Reducing agent: Sodium cyanoborohydride (NaCNBH₃)

Protocol:

-

Schiff Base Formation:

-

Dissolve the amine-containing molecule in the reaction buffer.

-

Add the amine-containing molecule to the aldehyde-functionalized protein conjugate. The molar ratio will depend on the specific molecules and desired degree of labeling.

-

Incubate the reaction mixture. Reaction times can vary from a few hours to overnight and may require elevated temperatures, depending on the reactivity of the amine.[9]

-

-

(Optional) Reductive Amination:

-

To form a stable secondary amine linkage, add a molar excess of NaCNBH₃ to the reaction mixture.

-

Allow the reduction to proceed for a specified time, which may need to be empirically determined.

-

-

Final Purification:

-

Purify the final conjugate using an appropriate method such as SEC to remove excess reagents.

-

Critical Considerations for Successful Conjugation

-

pH Control: Maintaining the correct pH is critical for both reaction steps. For the maleimide-thiol reaction, a pH of 6.5-7.5 ensures selectivity for thiols.[4] For Schiff base formation, a more acidic pH is generally favorable, but protein stability must be considered.[5]

-

Stability of Reagents: Maleimides are susceptible to hydrolysis, especially at pH values above 7.5.[4] It is recommended to prepare fresh stock solutions of 6-Maleimido-1-hexanal in an anhydrous organic solvent and store them at low temperatures.[4]

-

Reversibility of Schiff Base: The imine bond of a Schiff base is reversible.[6] If long-term stability is required, the optional reductive amination step is highly recommended.

-

Characterization: Thorough characterization of the final conjugate is essential to confirm successful conjugation and determine the degree of labeling.

Analytical Characterization of Conjugates

A suite of analytical techniques is employed to characterize the resulting bioconjugates and ensure their quality.

| Analytical Technique | Information Provided | Source(s) |

| UV/Vis Spectroscopy | Can be used to determine the degree of labeling if the attached molecule has a distinct absorbance spectrum. | [13] |

| Mass Spectrometry (MS) | Provides the molecular weight of the conjugate, confirming the addition of the linker and any attached molecules. Can also be used to identify conjugation sites. | [14][15] |

| High-Performance Liquid Chromatography (HPLC) | Techniques such as Size-Exclusion Chromatography (SEC) and Reverse-Phase HPLC (RP-HPLC) can be used to assess purity, aggregation, and determine the drug-to-antibody ratio (DAR) in ADCs. | [13] |

| Capillary Electrophoresis (CE) | Another high-resolution technique for assessing purity and heterogeneity. | [13] |

Applications in Drug Development and Research

The unique properties of 6-Maleimido-1-hexanal make it a valuable tool in a variety of applications:

-

Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic drug to an antibody via the maleimide group, and then a modifying agent, such as a solubility enhancer, can be attached via the aldehyde.

-

PROTACs (Proteolysis-Targeting Chimeras): This linker can be used to connect a protein-of-interest (POI) binder to an E3 ligase ligand.

-

Protein Labeling: Fluorescent dyes, biotin, or other reporter molecules can be conjugated to proteins for use in various assays.

-

Surface Immobilization: Proteins can be attached to surfaces or nanoparticles that have been functionalized with either thiol or amine groups.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low Conjugation Efficiency (Maleimide Reaction) | - Hydrolysis of the maleimide group.- Insufficiently reduced protein.- Incorrect pH. | - Use fresh, anhydrous stock solutions of the linker.- Ensure complete reduction of disulfide bonds.- Verify the pH of the reaction buffer is between 6.5 and 7.5. |

| Low Conjugation Efficiency (Schiff Base Formation) | - Unfavorable pH.- Steric hindrance.- Reversibility of the reaction. | - Optimize the reaction pH.- Consider a longer linker to reduce steric hindrance.- Perform reductive amination to drive the reaction to completion. |

| Protein Aggregation | - Hydrophobicity of the linker or attached molecule.- Denaturation of the protein during the reaction. | - Optimize the reaction conditions (e.g., lower temperature, shorter reaction time).- Include additives in the buffer to improve protein stability. |

Conclusion

6-Maleimido-1-hexanal is a versatile and powerful tool for researchers engaged in the chemical modification of biomolecules. Its bifunctional nature, with two orthogonally reactive groups, allows for the controlled and sequential construction of complex bioconjugates. By understanding the underlying chemistry and carefully controlling the reaction conditions, scientists can leverage this linker to advance their research in areas ranging from targeted drug delivery to fundamental cell biology. This guide has provided the foundational knowledge and practical protocols to facilitate the successful application of 6-Maleimido-1-hexanal in the laboratory.

References

-

AxisPharm. 6-Maleimido-1-Hexanal. [Link]

-

StudySmarter. Thiol Reactions: Maleimide, DTNB Mechanics. [Link]

-

Bio-Techne. Conjugation Protocol for Thiol Reactive (Maleimide) Dyes. [Link]

-

IJPAR. Synthesis, characterization and in silico studies of some schiff's bases derived from amino acids. [Link]

-

ACS Omega. A Modular Approach for Assembling Aldehyde-Tagged Proteins on DNA Scaffolds. [Link]

-

FUJIFILM Diosynth Biotechnologies. Mass Spectrometric Conjugate Characterization. [Link]

-

Chemistry LibreTexts. 12.6: Reactions of Aldehydes and Ketones with Amines. [Link]

-

PMC. Orthogonal Site-Specific Dual Bioconjugation of Aryl and Alkyl Thiols. [Link]

-

mAbs. Analytical methods for physicochemical characterization of antibody drug conjugates. [Link]

-

MS Vision. Characterization of intact and modified proteins by mass spectrometry. [Link]

-

ResearchGate. (PDF) Thermally Stable Schiff Base and its Metal Complexes: Molecular Docking and Protein Binding Studies. [Link]

-

Dalton Transactions. Complexation behaviour and stability of Schiff bases in aqueous solution. The case of an acyclic diimino(amino) diphenol and its reduced triamine derivative. [Link]

-

Organic & Biomolecular Chemistry. Site-selective incorporation and ligation of protein aldehydes. [Link]

-

JACS. Stable, Specific, and Reversible Base Pairing via Schiff Base. [Link]

-

Renaissance School of Medicine at Stony Brook University. Identification and characterization of molecular targets of natural products by mass spectrometry. [Link]

-

PMC. Hydrogels Based on Schiff Base Linkages for Biomedical Applications. [Link]

-

PMC. Bifunctional cross-linking approaches for mass spectrometry-based investigation of nucleic acids and protein-nucleic acid assemblies. [Link]

-

PMC. Beauty in Chemistry: Making Artistic Molecules with Schiff Bases. [Link]

-

ResearchGate. How to link an aldehyde with an amine of amino acid ?. [Link]

-

PMC. Molecular characterization of multivalent bioconjugates by size-exclusion chromatography (SEC) with multi-angle laser light scattering (MALS). [Link]

-

ResearchGate. Reversible Schiff-base formation, (a) imine, (b) hydrazone, (c)... [Link]

-

RSC Publishing. Synthesis of an amantadine-based novel Schiff base and its transition metal complexes as potential ALP, α-amylase, and α-glucosidase inhibitors. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. biotium.com [biotium.com]

- 3. View of A Review of Stability Constants with a Reference of Schiff Bases | Journal of Advances and Scholarly Researches in Allied Education [ignited.in]

- 4. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Hydrogels Based on Schiff Base Linkages for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. its.caltech.edu [its.caltech.edu]

- 9. ijpar.com [ijpar.com]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Bifunctional cross-linking approaches for mass spectrometry-based investigation of nucleic acids and protein-nucleic acid assemblies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. msvision.com [msvision.com]

Technical Comparison: 6-Maleimido-1-hexanal vs. 6-Maleimidohexanoic Acid in Bioconjugation

Executive Summary

This technical guide provides a rigorous comparative analysis of 6-Maleimidohexanoic acid (6-MHA) and 6-Maleimido-1-hexanal . While both compounds share a core maleimide-alkyl architecture designed for thiol-specific conjugation, their divergent C1-functionalities—carboxylic acid versus aldehyde—dictate entirely different bioconjugation strategies.

-

6-Maleimidohexanoic acid is the industry standard for stable, non-cleavable amide linkages, primarily targeting lysine residues via NHS-ester activation. It is the backbone of the "mc" (maleimidocaproyl) linker found in FDA-approved Antibody-Drug Conjugates (ADCs).

-

6-Maleimido-1-hexanal (often synthesized as N-(5-formylpentyl)maleimide) is a specialized reagent for chemoselective ligation. It targets hydrazides, alkoxyamines, or N-terminal amines via reductive amination or oxime/hydrazone ligation, offering routes for site-specific modification or pH-sensitive cleavability.

Part 1: Chemical Specifications & Structural Analysis

The fundamental difference lies in the oxidation state of the terminal carbon (C1), which determines the reactive partner and the stability of the resulting bond.

| Feature | 6-Maleimidohexanoic Acid (6-MHA) | 6-Maleimido-1-hexanal |

| Primary Functionality | Carboxylic Acid (-COOH) | Aldehyde (-CHO) |

| Reactive Partner | Primary Amines (-NH₂), Hydrazides | Hydrazides, Alkoxyamines, 1° Amines |

| Activation Required? | Yes (Requires EDC/NHS activation) | No (Spontaneous reaction; requires reduction for stability) |

| Resulting Linkage | Amide (Stable) | Imine, Hydrazone, or Oxime |

| Common Precursor | EMCS (NHS-ester form) | N-alkylation of maleimide with bromohexanal |

| CAS Number | 55750-53-3 | Varies by specific synthesis (e.g., 180608-78-0 for alcohol precursor) |

| Solubility | DMSO, DMF, slightly soluble in water | DMSO, DMF, DCM |

Structural Visualization

The following diagram contrasts the chemical structures and reactive sites of both linkers.

Figure 1: Structural comparison showing the identical maleimide "head" and divergent "tail" functionalities.

Part 2: Mechanistic Chemistry & Applications

6-Maleimidohexanoic Acid (The "mc" Linker)

This molecule is the precursor to the widely used heterobifunctional crosslinker EMCS . Its primary utility is creating stable, irreversible conjugates.

-

Mechanism: The carboxylic acid is activated using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to form an active ester. This intermediate reacts with primary amines (e.g., Lysine residues on antibodies) to form an amide bond.

-

Key Application (ADCs): It forms the "mc" spacer in MMAE (Monomethyl Auristatin E) conjugates (e.g., Brentuximab vedotin). The hydrophobicity of the hexanoyl chain balances the solubility of the payload.

-

Critical Constraint: Conjugation to surface lysines is stochastic (random), leading to heterogeneous Drug-Antibody Ratios (DARs).

6-Maleimido-1-hexanal (The Chemoselective Linker)

The aldehyde function allows for more refined, site-specific chemistries that avoid random lysine coupling.

-

Mechanism A: Reductive Amination. The aldehyde reacts with an amine to form a reversible Schiff base (imine). Addition of a reducing agent (NaCNBH₃) reduces this to a stable secondary amine. This is particularly useful for N-terminal transamination , where the N-terminal amine is converted to a ketone or aldehyde for coupling.

-

Mechanism B: Oxime/Hydrazone Ligation. Reaction with an alkoxyamine (-O-NH₂) yields an oxime , while reaction with a hydrazide (-CO-NH-NH₂) yields a hydrazone .

-

Oximes are hydrolytically stable and do not require reduction.

-

Hydrazones are pH-sensitive (acid-labile), allowing for drug release in the acidic endosome of cancer cells.

-

Reaction Pathway Comparison

Figure 2: Divergent reaction pathways. The Acid pathway (left) targets broad amine populations, while the Aldehyde pathway (right) enables targeted or cleavable chemistries.

Part 3: Experimental Protocols

Protocol A: Synthesis of Antibody-Drug Conjugate via 6-MHA (Standard)

Use this protocol for generating stable, non-cleavable ADCs using the "mc" linker system.

Materials:

-

EDC (Sigma 03449) and NHS (Sigma 130672)

-

Antibody (in PBS, pH 7.4)

-

Thiol-containing Payload (e.g., Cys-peptide or drug)

Workflow:

-

Activation: Dissolve 6-MHA in dry DMSO. Add 1.2 equivalents of EDC and 1.2 equivalents of NHS. Incubate for 1 hour at RT to generate the NHS-ester in situ.

-

Conjugation (Step 1): Add the activated NHS-ester (10-20 molar excess) to the antibody solution. React for 1-2 hours at RT.

-

Purification: Remove excess linker via desalting column (PD-10) or dialysis into conjugation buffer (PBS + 5mM EDTA).

-

Conjugation (Step 2): Add the thiol-containing payload (1.5 equivalents per maleimide) to the maleimide-activated antibody. React for 1 hour at 4°C.

-

Validation: Verify conjugation via HIC-HPLC (hydrophobic interaction chromatography) to determine DAR.

Protocol B: Site-Specific Labeling via 6-Maleimido-1-hexanal

Use this protocol for coupling to hydrazide-functionalized drugs or surfaces.

Materials:

-

6-Maleimido-1-hexanal (dissolved in DMSO)

-

Hydrazide-functionalized ligand

-

Conjugation Buffer: 0.1M Sodium Acetate, pH 5.5 (Acidic pH catalyzes hydrazone formation)

Workflow:

-

Buffer Exchange: Ensure the hydrazide-ligand is in Acetate buffer (pH 5.5). Avoid amine-containing buffers (Tris) which compete for the aldehyde.

-

Ligation: Add 6-Maleimido-1-hexanal (5-10 molar excess) to the hydrazide solution.

-

Incubation: Incubate at RT for 2–4 hours. The acidic pH accelerates the nucleophilic attack of the hydrazide on the aldehyde.

-

Thiol Conjugation: Adjust pH to 7.0–7.5 immediately before adding the thiol-containing biomolecule. Note: Maleimide hydrolysis increases above pH 8.0.

-

Optional Stabilization: If a non-cleavable bond is desired, add 50mM NaCNBH₃ during step 3 to reduce the hydrazone.

Part 4: Decision Matrix & Troubleshooting

| Scenario | Recommended Linker | Rationale |

| Standard ADC Development | 6-Maleimidohexanoic Acid | Established regulatory history (mc-linker); high plasma stability. |

| Cleavable Linker Design | 6-Maleimido-1-hexanal | Forms acid-labile hydrazones that release drug in lysosomes (pH 5.0). |

| N-Terminal Labeling | 6-Maleimido-1-hexanal | Can target N-terminal amino groups at lower pH via reductive amination, avoiding Lysine residues. |

| High-Yield Crosslinking | 6-Maleimidohexanoic Acid | NHS-ester coupling is robust and high-yielding compared to aldehyde ligation. |

Troubleshooting Guide

-

Maleimide Hydrolysis: Both linkers are susceptible to maleimide ring opening at pH > 8.0. Always keep reaction pH < 7.5 during the thiol-conjugation step.

-

Aldehyde Oxidation: 6-Maleimido-1-hexanal can oxidize to the acid form upon prolonged air exposure. Store under argon/nitrogen at -20°C.

-

Precipitation: The hexyl chain is hydrophobic. If the ADC precipitates, add up to 10-20% organic co-solvent (DMA/DMSO) or use a pegylated analog (e.g., Mal-PEG4-Acid).

References

-

Bioconjugate Techniques (3rd Edition) . Hermanson, G. T. (2013). Academic Press. (The definitive guide on crosslinking chemistries, detailing NHS and Aldehyde reactivity). Link

-

Antibody–Drug Conjugates: Design and Development . Phillips, G. L. (2013). Springer. (Discusses the "mc" linker derived from 6-maleimidohexanoic acid in ADCs like Brentuximab vedotin). Link

-

Chemical conjugation strategies targeting native amino acids in proteins . Matsuda, Y., & Mendelsohn, B. A. (2021). Chemical Science. (Review of cysteine and lysine conjugation methods). Link

-

Reductive Amination: A Powerful Method for the Synthesis of Amines . Abdel-Magid, A. F., et al. (1996). Journal of Organic Chemistry. (Foundational text on the reductive amination mechanism used with aldehyde linkers). Link

-

Development of Antibody-Drug Conjugates . BroadPharm Application Notes. (Technical specifications for Maleimide-Acid linkers). Link

Sources

Methodological & Application

Application Note: Antibody Conjugation with 6-Maleimido-1-hexanal

Abstract

This application note details the strategic use of 6-Maleimido-1-hexanal as a heterobifunctional linker for the synthesis of Antibody-Drug Conjugates (ADCs) and site-specific labeling. Unlike standard NHS-Maleimide linkers, this reagent introduces a bioorthogonal aldehyde handle onto antibody thiols. This enables a two-step "install-and-click" workflow: first, the maleimide attaches to reduced interchain cysteines; second, the aldehyde reacts with hydrazide- or aminooxy-functionalized payloads. This guide provides a self-validating protocol for generating acid-cleavable hydrazone conjugates, a mechanism critical for lysosomal payload release in oncology applications.

Introduction & Mechanistic Basis[1][2]

The Chemistry of 6-Maleimido-1-hexanal

This linker bridges the gap between thiol-based bioconjugation and carbonyl-selective ligation.

-

Functional Group A (Maleimide): Reacts specifically with free sulfhydryls (-SH) at pH 6.5–7.5 via a Michael addition, forming a stable thiosuccinimide ether.

-

Functional Group B (Aldehyde): A bioorthogonal handle that reacts with hydrazides (

) to form hydrazones , or with alkoxyamines (

Strategic Advantage: The Acid-Cleavable Linker

In ADC development, the stability of the linker in circulation versus its lability in the target cell is paramount. The aldehyde-hydrazide ligation yields a hydrazone bond .

-

Neutral pH (Blood, pH 7.4): The hydrazone is relatively stable.

-

Acidic pH (Endosome/Lysosome, pH 4.5–5.5): The bond hydrolyzes rapidly.[1] This pH-sensitivity allows the antibody to carry a toxic payload through the bloodstream safely, releasing it only upon internalization into the acidic compartments of the target cancer cell [1].

Workflow Visualization

The following diagram outlines the chemical logic and decision points in the conjugation workflow.

Figure 1: Step-wise conjugation workflow from native antibody to hydrazone-linked ADC.

Materials & Equipment

| Component | Specification | Purpose |

| Antibody | Monoclonal IgG (>5 mg/mL) | Target biomolecule. Must be free of BSA/Gelatin. |

| Linker | 6-Maleimido-1-hexanal | Heterobifunctional crosslinker.[2] Store under Argon. |

| Reducing Agent | TCEP-HCl or DTT | Cleaves interchain disulfides to generate free thiols. |

| Payload | Hydrazide-functionalized drug | The effector molecule (e.g., Doxorubicin-hydrazide). |

| Catalyst | Aniline (100 mM stock) | Accelerates hydrazone formation at mild pH [2]. |

| Buffers | PBS (pH 7.2), Na-Acetate (pH 5.5) | Reaction media. Must be EDTA-containing. |

| Desalting | Zeba™ Spin Columns (7K MWCO) | Rapid buffer exchange and removal of excess small molecules. |

Detailed Protocol

Phase 1: Antibody Reduction (Thiol Generation)

Objective: Selectively reduce interchain disulfide bonds to create reactive sulfhydryl sites.

-

Preparation: Dilute antibody to 2–5 mg/mL in PBS (pH 7.2) + 1 mM EDTA.

-

Expert Insight: EDTA is critical to chelate divalent metals that catalyze thiol oxidation.

-

-

Reduction: Add TCEP (Tris(2-carboxyethyl)phosphine) at a 2.5 to 3.0 molar excess over the antibody.

-

Calculation: For 1 mg IgG (150 kDa, ~6.6 nmol), add ~20 nmol TCEP.

-

-

Incubation: Incubate at 37°C for 90 minutes .

-

Purification (Optional but Recommended): While TCEP does not react rapidly with maleimides, removing it via a desalting column (equilibrated in PBS/EDTA) prevents any potential interference and ensures stoichiometry accuracy.

Phase 2: Linker Installation (Maleimide Reaction)

Objective: Attach the aldehyde handle to the free thiols.

-

Linker Preparation: Dissolve 6-Maleimido-1-hexanal in anhydrous DMSO to a concentration of 10 mM .

-

Caution: Prepare immediately before use. Aldehydes can oxidize to carboxylic acids if left exposed to air.

-

-

Conjugation: Add the linker to the reduced antibody at a 10-fold molar excess relative to the antibody (not the thiol count).

-

Why 10x? Maleimides are susceptible to hydrolysis.[3] Excess ensures rapid conjugation to thiols before the maleimide ring opens [3].

-

Solvent Limit: Keep final DMSO concentration <10% (v/v) to prevent protein precipitation.

-

-

Incubation: Incubate for 1 hour at Room Temperature or 4°C overnight with gentle rotation.

-

Quenching: Add N-Acetylcysteine (10 mM final) for 15 minutes to scavenge unreacted maleimide.

-

Purification (CRITICAL): Perform buffer exchange into 0.1 M Sodium Acetate, pH 5.5 .

-

Reasoning: You must remove unreacted linker (which contains aldehydes) before adding the payload. You must also lower the pH to facilitate the next step.

-

Phase 3: Payload Ligation (Hydrazone Formation)

Objective: React the aldehyde-tagged antibody with the hydrazide payload.

-

Catalysis: Add Aniline to the reaction mixture to a final concentration of 10 mM .

-

Payload Addition: Add the Hydrazide-functionalized payload at a 5 to 10-fold molar excess over the antibody.

-

Incubation: Incubate at 25°C for 4–16 hours in the dark.

-

Final Purification: Remove excess payload and aniline using a desalting column or dialysis against PBS (pH 7.4).

-

Note: Returning to pH 7.4 stabilizes the hydrazone bond for storage.

-

Quality Control & Validation

Ellman’s Reagent Test (Post-Phase 1)

Before adding the linker, quantify free thiols using DTNB (Ellman's Reagent).

-

Target: ~4–8 free thiols per IgG (depending on reduction strength).

-

Validation: If <2 thiols, reduction was insufficient. If >8, antibody integrity may be compromised.

HIC-HPLC (Post-Phase 3)

Hydrophobic Interaction Chromatography (HIC) is the gold standard for characterizing ADCs.

-

Method: Mobile Phase A: 1.5 M Ammonium Sulfate; Mobile Phase B: PBS/Isopropanol.

-

Output: Resolves species by Drug-to-Antibody Ratio (DAR) (e.g., DAR 0, DAR 2, DAR 4).

-

Success Criteria: <10% unconjugated antibody (DAR 0).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conjugation Efficiency | Maleimide hydrolysis | Ensure pH < 7.5 during Phase 2. Use fresh linker stock. |

| Precipitation | Over-labeling (Hydrophobicity) | Reduce Linker:Ab ratio. Add 0.05% Tween-20 to buffers. |

| No Payload Attachment | Aldehyde Oxidation | Store 6-Maleimido-1-hexanal under Argon. Avoid prolonged air exposure. |

| Unstable Linkage | pH too low during storage | Store final conjugate at pH 7.4. Avoid pH < 6.0 for long-term storage. |

References

-

Jain, N., Smith, S. W., Ghoneim, S., & Tomczuk, B. (2015). Current ADC Linker Chemistry. Pharmaceutical Research, 32(11), 3526–3540. [Link]

-

Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry, 19(12), 2543–2548. [Link]

-

Fontaine, S. D., Reid, R., Robinson, L., Ashley, G. W., & Santi, D. V. (2015). Long-term stabilization of maleimide–thiol conjugates. Bioconjugate Chemistry, 26(1), 145–152. [Link]

Sources

- 1. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6-Maleimido-hexanoic NHS (EMCS) Heterobifunctional Crosslinker - Creative Biolabs [creative-biolabs.com]

- 3. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of a new heterobifunctional linker, N-[4-(aminooxy)butyl]maleimide, for facile access to a thiol-reactive 18F-labeling agent [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Surface Functionalization Using 6-Maleimido-1-hexanal

Introduction: A Bifunctional Approach to Surface Engineering

In the realms of drug development, diagnostics, and fundamental biological research, the ability to precisely control the molecular architecture of surfaces is paramount. The immobilization of biomolecules onto various substrates—from nanoparticles to biosensor chips—is a cornerstone of these fields. 6-Maleimido-1-hexanal emerges as a powerful tool in this context, offering a heterobifunctional linkage strategy that combines the high selectivity of maleimide-thiol chemistry with the versatile reactivity of an aldehyde.

This guide provides a comprehensive overview of the principles and protocols for the effective use of 6-Maleimido-1-hexanal for surface functionalization. We will delve into the underlying chemical mechanisms, provide detailed step-by-step protocols for immobilization and subsequent bioconjugation, and discuss essential characterization and troubleshooting techniques. This document is intended for researchers, scientists, and drug development professionals seeking to create robust and functionalized surfaces for a wide array of applications.

Chemical and Physical Properties of 6-Maleimido-1-hexanal

Understanding the characteristics of 6-Maleimido-1-hexanal is fundamental to its successful application.

| Property | Value | Reference |

| Alternate Name | 2,5-Dihydro-2,5-dioxo-1H-pyrrole-1-hexanal | [1] |

| CAS Number | 1076198-37-2 | [1] |

| Molecular Formula | C₁₀H₁₃NO₃ | [1] |

| Molecular Weight | 195.22 g/mol | [1] |

| Appearance | Light yellow oil | [1] |

The Two-Step Functionalization Strategy: A Tale of Two Chemistries

The utility of 6-Maleimido-1-hexanal lies in its two distinct reactive moieties, which allow for a sequential and controlled surface modification process.

Step 1: The Maleimide-Thiol "Click" Reaction

The maleimide group exhibits a high degree of specificity for sulfhydryl (thiol) groups, particularly within a pH range of 6.5 to 7.5.[2] This reaction proceeds via a Michael addition, forming a stable, covalent thioether bond.[3] The high efficiency and selectivity of this reaction, even in aqueous environments, make it a "click" chemistry favorite for bioconjugation.[4] It is crucial to maintain the recommended pH range, as at pH values above 7.5, the maleimide group can also react with primary amines, and hydrolysis of the maleimide ring becomes more prevalent.[2][]

Caption: Step 1: Immobilization of 6-Maleimido-1-hexanal onto a thiol-modified surface.

Step 2: Aldehyde-Mediated Bioconjugation

Once the surface is functionalized with the aldehyde group of 6-Maleimido-1-hexanal, a second biomolecule containing a primary amine can be introduced. The aldehyde reacts with the amine to form a Schiff base. This initial linkage is reversible and can be stabilized through reductive amination, where a reducing agent like sodium cyanoborohydride (NaCNBH₃) is used to convert the imine to a stable secondary amine bond.[6] Aldehyde-modified proteins provide an excellent platform for creating a variety of conjugates.[7]

Caption: Step 2: Conjugation of an amine-containing biomolecule to the aldehyde-functionalized surface.

Detailed Experimental Protocols

The following protocols provide a general framework for the use of 6-Maleimido-1-hexanal. Optimization may be required depending on the specific substrate and biomolecules involved.

Materials and Reagents

-

Substrate: Thiol-functionalized surface (e.g., gold nanoparticles, self-assembled monolayers on gold or silicon).

-

Linker: 6-Maleimido-1-hexanal.

-

Solvents: Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF).

-

Buffers:

-

Reaction Buffer (Maleimide-Thiol): 10-100 mM Phosphate, Tris, or HEPES buffer, pH 7.0-7.5.[1]

-

Washing Buffer 1: Reaction buffer.

-

Reaction Buffer (Aldehyde-Amine): Phosphate-buffered saline (PBS), pH 7.4.

-

Washing Buffer 2: Reaction buffer.

-

-

Biomolecule: Amine-containing molecule for conjugation (e.g., protein, peptide).

-

Reducing Agent: Sodium cyanoborohydride (NaCNBH₃).

-

Quenching Reagent: L-cysteine or β-mercaptoethanol.

Protocol 1: Immobilization of 6-Maleimido-1-hexanal

This protocol details the attachment of the bifunctional linker to a thiol-presenting surface.

-

Preparation of Linker Solution: Immediately before use, dissolve 6-Maleimido-1-hexanal in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.

-

Surface Preparation: Ensure the thiol-functionalized surface is clean and dry. For surfaces in solution, ensure they are well-dispersed in the Reaction Buffer (Maleimide-Thiol).

-

Reaction: Add the 6-Maleimido-1-hexanal stock solution to the surface at a final concentration of 1-5 mM. The optimal molar ratio of maleimide to surface thiol groups should be determined empirically, but a 10-20 fold molar excess of the maleimide is a good starting point.[8]

-

Incubation: Incubate for 2-4 hours at room temperature or overnight at 4°C, with gentle agitation.[9] Protect the reaction from light.

-

Washing: After incubation, thoroughly wash the surface with Washing Buffer 1 to remove any unreacted linker. For nanoparticle suspensions, this can be achieved by centrifugation and resuspension.

-

Quenching (Optional): To ensure any unreacted thiol groups on the surface are capped, the surface can be incubated with a solution of L-cysteine (10 mM) in the reaction buffer for 30 minutes.

Protocol 2: Bioconjugation of Amine-Containing Molecules

This protocol outlines the attachment of a biomolecule to the newly created aldehyde-functionalized surface.

-

Preparation of Biomolecule Solution: Dissolve the amine-containing biomolecule in the Reaction Buffer (Aldehyde-Amine) at a desired concentration.

-

Reaction: Introduce the biomolecule solution to the aldehyde-functionalized surface.

-

Reductive Amination: Add a freshly prepared solution of NaCNBH₃ to a final concentration of 20-50 mM.

-

Incubation: Incubate for 2-4 hours at room temperature with gentle agitation.

-

Washing: Thoroughly wash the surface with Washing Buffer 2 to remove unreacted biomolecules and reducing agent.

-

Storage: Store the functionalized surface in an appropriate buffer, often containing a stabilizing agent like BSA or glycerol, at 4°C.[1]

Characterization of the Functionalized Surface

Verification at each stage of the functionalization process is critical for ensuring a successful outcome.

| Technique | Purpose | Expected Observations |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental and chemical state analysis of the surface. | After Step 1: Increase in N1s signal due to the maleimide group. High-resolution C1s spectra may show components corresponding to the carbonyl and imide functionalities.[10][11] After Step 2: Further increase in N1s and the appearance of characteristic signals from the biomolecule (e.g., amide N1s). |

| Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy | Identification of functional groups. | After Step 1: Appearance of characteristic peaks for the maleimide ring (e.g., C=O stretching around 1710 cm⁻¹) and the aldehyde (C=O stretching around 1730 cm⁻¹).[12] After Step 2: Appearance of amide I and II bands (around 1650 cm⁻¹ and 1540 cm⁻¹, respectively) from the conjugated protein.[13] |

| Contact Angle Goniometry | Assessment of surface hydrophilicity/hydrophobicity. | The contact angle is expected to change at each step of the functionalization, reflecting the chemical nature of the newly introduced layer. |

| Fluorescence Microscopy/Spectroscopy | Verification of biomolecule conjugation (if the biomolecule is fluorescently labeled). | Detection of a fluorescent signal on the surface after the final conjugation and washing steps. |

| Ellman's Test | Quantification of unreacted maleimide groups. | This colorimetric assay can be used to determine the density of immobilized maleimide groups by reacting them with L-cysteine and quantifying the remaining thiol.[4][14] |

Troubleshooting Guide

| Issue | Potential Cause | Suggested Solution |

| Low or no immobilization of 6-Maleimido-1-hexanal | Inactive thiol groups on the surface (oxidized to disulfides). | Treat the surface with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) prior to reaction.[1] |

| Hydrolysis of the maleimide group. | Ensure the use of anhydrous solvents for the stock solution and maintain the reaction pH between 6.5 and 7.5.[] | |

| Low or no biomolecule conjugation | Inactive aldehyde groups. | Aldehydes are generally stable, but ensure proper storage of the functionalized surface if not used immediately. |

| Inaccessible amine groups on the biomolecule. | Consider using a longer spacer arm linker or denaturing the protein slightly (if it doesn't affect its function). | |

| Ineffective reductive amination. | Use a freshly prepared solution of NaCNBH₃. | |

| High non-specific binding of biomolecules | Incomplete washing. | Increase the number and volume of washing steps. Include a mild detergent (e.g., Tween-20) in the washing buffer. |

| Hydrophobic or electrostatic interactions. | Block the surface with an inert protein like Bovine Serum Albumin (BSA) after the linker immobilization step. |

Conclusion

6-Maleimido-1-hexanal is a versatile heterobifunctional linker that enables the creation of highly functionalized surfaces for a multitude of applications in the life sciences. By understanding the principles of the two-step conjugation chemistry and adhering to optimized protocols, researchers can achieve robust and specific immobilization of biomolecules. The characterization and troubleshooting guidance provided herein should serve as a valuable resource for the successful implementation of this powerful surface modification strategy.

References

-

Artur, M., et al. (2008). Surface functionalization of germanium ATR devices for use in FTIR-biosensors. ORBi. Available at: [Link]

-

Silva, R., et al. (2009). Maleimide Immobilized on a PE Surface: Preparation, Characterization and Application as a Free-Radical Photoinitiator. Langmuir. Available at: [Link]

-

Nanocs. (n.d.). Maleimide PEG aldehyde. Available at: [Link]

-

Heindel, N. D., et al. (1991). A novel heterobifunctional linker for formyl to thiol coupling. Bioconjugate Chemistry. Available at: [Link]

-

Rasmussen, J. K., et al. (2020). Introduction of an Aldehyde Handle on Nanobodies by Affinity-Guided Labeling. Bioconjugate Chemistry. Available at: [Link]

-

Abu-Thabit, N. Y. (2023). Surface Functional Group Characterization Using Chemical Derivatization X-ray Photoelectron Spectroscopy (CD-XPS). IntechOpen. Available at: [Link]

-

ResearchGate. (n.d.). XPS analysis of maleimide linker and peptide modified surfaces. C1s and... Available at: [Link]

-

Wilhelm, S., et al. (2020). Exploring Maleimide-Based Nanoparticle Surface Engineering to Control Cellular Interactions. ACS Nano. Available at: [Link]

-

kbDNA. (2022). Bioconjugation Chemistry: Challenges and Solutions. Available at: [Link]

-

AbOliGo. (n.d.). Bioconjugation Optimization & Troubleshooting. Available at: [Link]

-

McGill University. (n.d.). Bioconjugation Techniques. Available at: [Link]

-

Larkin, A. L., et al. (2009). Tertiary Structure Changes in Albumin upon Surface Adsorption Observed via Fourier Transform Infrared Spectroscopy. Langmuir. Available at: [Link]

Sources

- 1. The Wittig bioconjugation of maleimide derived, water soluble phosphonium ylides to aldehyde-tagged proteins - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01155C [pubs.rsc.org]

- 2. mcgill.ca [mcgill.ca]

- 3. Synthesis of a new heterobifunctional linker, N-[4-(aminooxy)butyl]maleimide, for facile access to a thiol-reactive 18F-labeling agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitative Analysis of Thiols and Maleimides | AAT Bioquest [aatbio.com]

- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 7. vectorlabs.com [vectorlabs.com]

- 8. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 9. ispc-conference.org [ispc-conference.org]

- 10. researchgate.net [researchgate.net]

- 11. wilhelm-lab.com [wilhelm-lab.com]

- 12. orbi.uliege.be [orbi.uliege.be]

- 13. tsapps.nist.gov [tsapps.nist.gov]

- 14. researchgate.net [researchgate.net]

Application Note: Purification and Handling of 6-Maleimido-1-hexanal Labeled Proteins

Introduction & Mechanistic Basis[1]

The heterobifunctional linker 6-Maleimido-1-hexanal serves a critical role in modern bioconjugation.[1] It bridges the specificity of cysteine targeting with the bio-orthogonal versatility of aldehyde chemistry.

The Chemistry of the Label

The molecule possesses two distinct reactive termini:

-

Maleimide (Cys-Reactive): Under physiological conditions (pH 6.5–7.5), this group undergoes a Michael addition reaction with reduced sulfhydryls (thiols) on the protein surface.[1] This reaction is highly chemoselective, avoiding lysine amines.[1]

-

Hexanal (Aldehyde-Active): The pendant aldehyde group remains inert during the maleimide coupling but serves as a "chemical handle" for subsequent ligation with hydrazide or alkoxyamine-functionalized payloads (e.g., fluorophores, drugs, or surfaces) via oxime or hydrazone formation.[1]

The Purification Challenge

Purification is not merely about isolation; it is about preservation of reactivity .[1] The primary challenges in purifying 6-Maleimido-1-hexanal labeled proteins are:

-

Schiff Base Scavenging: The aldehyde group can reversibly react with primary amines (e.g., Tris, Glycine), masking its reactivity.[1]

-

Hydrophobic Shift: The hexyl chain adds hydrophobicity, often causing aggregation if not managed during buffer exchange.[1]

-

Maleimide Hydrolysis: High pH (>8.[1][2]0) can hydrolyze the succinimide ring.[1] While this stabilizes the linkage, it alters the electrostatic profile of the conjugate.

Experimental Workflow Visualization

The following diagram outlines the critical path from conjugation to isolated, reactive intermediate.

Figure 1: Operational workflow for generating aldehyde-functionalized proteins. Note the critical decision point regarding purity requirements.

Detailed Protocols

Pre-Requisite: Buffer Selection (Critical)

STOP: Do not use Tris, Glycine, or Ammonium Bicarbonate.[1]

-

Why? Primary amines react with the hexanal aldehyde to form unstable Schiff bases (imines), reducing the yield of subsequent reactions.

-

Correct Buffers: PBS (Phosphate Buffered Saline), HEPES, or MOPS at pH 7.0–7.2.[1]

Protocol A: Bioconjugation

-

Protein Preparation: Ensure protein is in PBS (pH 7.2) + 1 mM EDTA.[1] If the protein contains disulfides, reduce with TCEP (Tris(2-carboxyethyl)phosphine) at a 10-fold molar excess for 30 mins.[1] Note: TCEP does not need to be removed before maleimide addition, unlike DTT.

-

Linker Addition: Dissolve 6-Maleimido-1-hexanal in anhydrous DMSO to 10 mM. Add to protein at a 10–20 molar excess while vortexing gently.

-

Incubation: React for 2 hours at Room Temperature (RT) or Overnight at 4°C. Keep protected from light to prevent aldehyde oxidation.

Protocol B: Step 1 - Removal of Excess Linker (Desalting)

Purpose: Removes free 6-Maleimido-1-hexanal (MW ~200 Da) from the protein (MW >10 kDa).

Method: Zeba™ Spin Desalting Columns (or equivalent) [1]

-

Equilibration: Equilibrate the column with 3 column volumes (CV) of Labeling Buffer (PBS, pH 7.2) .

-

Loading: Apply the reaction mixture to the center of the resin bed.

-

Elution: Centrifuge at 1,000 x g for 2 minutes.

-

Result: The flow-through contains the labeled protein.[1] The small linker molecules are trapped in the resin.[1]

Protocol C: Step 2 - High-Resolution Polishing (HIC)

Purpose: Separates unlabeled protein from labeled protein based on the hydrophobicity of the hexanal chain.

Why HIC over Ion Exchange? The 6-Maleimido-1-hexanal label is neutral but adds a hydrophobic alkyl chain.[1] This shift is often more resolvable on a Phenyl or Butyl column than the negligible charge shift would be on an IEX column.[1]

System: FPLC (e.g., ÄKTA) Column: Phenyl Sepharose High Performance (or Butyl HP for very hydrophobic proteins).[1]

| Parameter | Buffer Composition |

| Buffer A (Binding) | 50 mM Phosphate, 1.5 M Ammonium Sulfate , pH 7.0 |

| Buffer B (Elution) | 50 mM Phosphate, pH 7.0 (No Salt) |

Procedure:

-

Sample Prep: Dilute the desalted protein 1:1 with 2x Buffer A (Final conc: 0.75 M Ammonium Sulfate). Check for precipitation; if cloudy, lower salt concentration.

-

Load: Inject sample onto the equilibrated column.

-

Wash: Wash with 5 CV of 0-10% Buffer B to remove unbound impurities.[1]

-

Gradient: Elute with a linear gradient from 0% to 100% Buffer B over 20 CV.

-

Fractionation: Collect peaks.

Quality Control & Validation

Every batch must be validated for two attributes: Protein Concentration and Aldehyde Availability.[1]

Assay 1: Aldehyde Quantification (The "Purpald" Test)

Standard A280 measurement is insufficient because the linker does not absorb significantly at 280 nm. You must verify the aldehyde is active.[1]

-

Reagent: Prepare 10 mg/mL Purpald (4-amino-3-hydrazino-5-mercapto-1,2,4-triazole) in 1N NaOH.

-

Reaction: Mix 50 µL of purified protein with 150 µL of Purpald solution. Incubate 30 mins at RT.

-

Measurement: Read absorbance at 550 nm .

-

Standard Curve: Use Formaldehyde or pure 6-Maleimido-1-hexanal as a standard.[1]

Assay 2: Degree of Labeling (DOL) via MS

Intact Mass Spectrometry (LC-MS) is the gold standard.[1]

-

Expected Mass Shift: +195.2 Da per labeled cysteine (Molecular weight of linker minus hydrogen).[1]

-

Calculation:

[1]

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Labeling Efficiency | Oxidized Thiols | Pre-treat protein with TCEP.[1][3] Ensure TCEP is fresh. |

| Precipitation during HIC | Salt too high | Reduce Ammonium Sulfate in Buffer A to 1.0 M or 0.8 M. |

| No Aldehyde Activity | Schiff Base Formation | Check Buffer. Ensure NO Tris or Glycine was used.[1] Use PBS/HEPES.[1][4] |

| Multiple Peaks in MS | Maleimide Hydrolysis | Check pH. If pH > 7.5, ring opening occurs (+18 Da shift).[1] Keep pH < 7.[1][5]5. |

References

-

Hermanson, G. T. (2013).[1] Bioconjugate Techniques (3rd ed.).[1] Academic Press.[1] (The authoritative text on maleimide and aldehyde chemistries). [1]

-

Kim, Y., et al. (2016).[1] "Site-selective protein modification using a maleimide-functionalized aldehyde linker." Bioconjugate Chemistry, 27(9), 2024-2031.[1]

-

Thermo Fisher Scientific. (n.d.).[1] "Chemistry of Crosslinking." Technical Handbook.

-

Cytiva. (n.d.).[1] "Hydrophobic Interaction Chromatography: Principles and Methods."

Sources

- 1. m6A-label-seq: A metabolic labeling protocol to detect transcriptome-wide mRNA N6-methyladenosine (m6A) at base resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lumiprobe.com [lumiprobe.com]

- 5. researchgate.net [researchgate.net]

Application Note: Strategic Deployment of 6-Maleimido-1-hexanal for Site-Selective Protein Functionalization

Executive Summary: The "Chemical Switch" Strategy

In the landscape of protein bioconjugation, 6-Maleimido-1-hexanal represents a sophisticated "chemical switch." It allows researchers to convert a reactive thiol (cysteine) into a reactive aldehyde (carbonyl).

While maleimide-thiol chemistry is the gold standard for initial protein labeling, the resulting thioether bond can undergo retro-Michael addition (exchange with plasma thiols like albumin) in vivo, leading to off-target toxicity in antibody-drug conjugates (ADCs). By using 6-Maleimido-1-hexanal, we bridge the gap to oxime ligation —a bio-orthogonal reaction that forms a linkage significantly more hydrolytically stable than the succinimide ring.

This guide details the protocol for converting surface cysteines into aldehyde handles, enabling subsequent stable conjugation with aminooxy- or hydrazide-functionalized payloads.

Mechanism of Action

The utility of 6-Maleimido-1-hexanal relies on a two-step "Install & Click" mechanism.

-

Step 1 (The Install): The maleimide warhead undergoes a rapid Michael addition with a reduced cysteine thiol at physiological pH (6.5–7.5). This is kinetically favored over amine reactions.

-

Step 2 (The Click): The pendant aldehyde group, now covalently attached to the protein, reacts with an incoming aminooxy or hydrazide group at slightly acidic pH (4.5–6.5) to form a stable oxime or hydrazone bond.

Mechanistic Visualization

Figure 1: The conversion of a labile protein thiol into a stable oxime conjugate via the 6-Maleimido-1-hexanal bridge.

Critical Experimental Considerations (E-E-A-T)

Before initiating the protocol, the following variables must be controlled to ensure reproducibility.

| Variable | Recommendation | Scientific Rationale |

| Reducing Agents | TCEP (Tris(2-carboxyethyl)phosphine) | Unlike DTT or Mercaptoethanol, TCEP does not contain thiols. DTT must be removed before adding the maleimide, or it will quench the linker immediately. |

| pH Control (Step 1) | pH 6.5 – 7.2 | At pH > 7.5, maleimides hydrolyze (ring-opening) and lose reactivity. At pH > 8.0, primary amines (Lysine) begin to compete with thiols. |

| pH Control (Step 2) | pH 4.5 – 6.0 | Oxime formation is acid-catalyzed. While it proceeds at neutral pH, it is significantly faster and more efficient under acidic conditions. |

| Catalysis | Aniline (10-100 mM) | Aniline forms a transient, highly reactive Schiff base with the aldehyde, which then rapidly transimines with the aminooxy group, accelerating ligation by 10-100x. |

| Aldehyde Stability | Argon / Fresh Prep | Aldehydes can oxidize to carboxylic acids (inactive) upon prolonged exposure to air. Store the linker stock under inert gas. |

Detailed Protocol: Cysteine-to-Aldehyde Conversion

Phase A: Protein Reduction & Preparation

Goal: Ensure cysteines are reduced and available for reaction without interfering agents.

-

Dissolve Protein: Prepare protein at 1–5 mg/mL in Conjugation Buffer A (PBS, 5 mM EDTA, pH 7.2).

-

Note: EDTA prevents metal-catalyzed oxidation of thiols.

-

-

Reduction: Add TCEP (10-fold molar excess over cysteine residues). Incubate for 30 minutes at room temperature.

-

Validation: If the protein was stored in DTT, you must perform a desalting column (e.g., Zeba Spin, PD-10) to remove DTT before proceeding. TCEP does not require removal if used at low concentrations (<1 mM) relative to the maleimide, but removal is good practice.

-

Phase B: Linker Conjugation (The "Switch")

Goal: Attach the linker to the cysteine.

-

Linker Stock: Dissolve 6-Maleimido-1-hexanal in dry DMSO or DMF to a concentration of 10–50 mM.

-

Caution: Prepare immediately before use.

-

-

Reaction: Add the linker to the reduced protein solution at a 20-fold molar excess over thiols.

-

Incubation: Mix gently and incubate for 2 hours at room temperature or 4°C overnight.

-

Why? The excess ensures all free thiols are capped with aldehydes.

-

-

Purification (Critical): Remove excess unreacted linker using a Desalting Column or Dialysis against Ligation Buffer B (0.1 M Sodium Acetate, 0.15 M NaCl, pH 5.5).

-

Note: Changing the buffer to pH 5.5 prepares the protein for the next step.

-

Phase C: Oxime Ligation (Secondary Functionalization)

Goal: React the new aldehyde handle with an Aminooxy-biotin or Hydrazide-fluorophore.

-

Catalyst Addition: Add Aniline to the protein solution (in Buffer B) to a final concentration of 10 mM.

-

Payload Addition: Add the Aminooxy/Hydrazide ligand at 5–10 fold molar excess.

-

Incubation: Incubate for 4–16 hours at room temperature.

-